2-(2-甲氧基乙基)噁唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

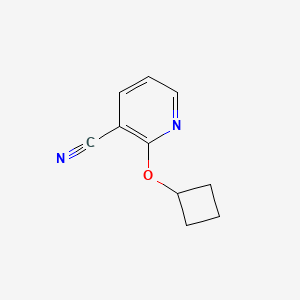

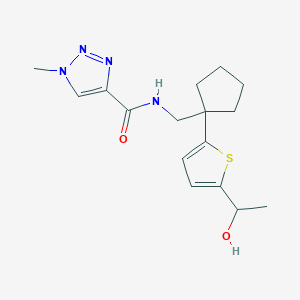

“2-(2-Methoxyethyl)oxazole-4-carboxylic acid” is a chemical compound with the molecular formula C7H9NO4 . It is used for research purposes. It has been used as a reactant for the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides as human protease activated receptor 2 affectors .

Synthesis Analysis

The synthesis of oxazolines, which includes “2-(2-Methoxyethyl)oxazole-4-carboxylic acid”, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .Molecular Structure Analysis

The molecular structure of “2-(2-Methoxyethyl)oxazole-4-carboxylic acid” consists of a five-membered oxazole ring with a methoxyethyl group at the 2-position and a carboxylic acid group at the 4-position .Chemical Reactions Analysis

Oxazole, the core structure of “2-(2-Methoxyethyl)oxazole-4-carboxylic acid”, is a key intermediate in the synthesis of new chemical entities in medicinal chemistry . It has been used in reactions such as Pd-catalyzed decarboxylative C-H cross-coupling .科学研究应用

大环内酯和其他化合物的合成:包括 2-(2-甲氧基乙基)恶唑-4-羧酸在内的恶唑可用作各种大环内酯(一类具有显著生物活性的天然产物)合成的前体。例如,恶唑的光氧化已用于合成具有潜在药物开发应用的化合物,如 Recifeiolide 和 Curvularin (Wasserman 等人,1981)。

材料科学和化学:恶唑衍生物因其在材料科学中的潜力而受到研究。例如,已经探索了 5-烷氧基恶唑与四氰乙烯的异常狄尔斯-阿尔德反应,从而深入了解了可用于设计新材料的分子结构 (Ibata 等人,1992)。

肽合成:恶唑已被确定为肽合成中的反应性中间体。已经研究了由氨基甲酸酯保护的氨基酸衍生的 2-烷氧基-5(4H)-恶唑酮的第一个晶体结构,为肽合成新方法的开发提供了有价值的信息 (Crisma 等人,1997)。

恶唑的催化和合成:已经进行了使用金催化合成 2,4-二取代恶唑的研究,展示了恶唑化合物在有机合成中的多功能性 (Luo 等人,2012)。

荧光探针的开发:恶唑衍生物因其在开发新型荧光探针中的潜力而受到研究。例如,对 6-甲氧基蒽-2-羧酸衍生物的研究揭示了可用于创建传感器和造影剂的特性 (Ihmels 等人,2000)。

缓蚀:一些恶唑衍生物已被检查其在缓蚀中的作用,特别是在酸性环境中保护钢等金属。此应用在工业过程和材料保存中至关重要 (Bentiss 等人,2009)。

未来方向

The future directions of “2-(2-Methoxyethyl)oxazole-4-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . As oxazole is an important heterocyclic nucleus with a wide spectrum of biological activities, there is potential for the development of new pharmaceutical compounds .

属性

IUPAC Name |

2-(2-methoxyethyl)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-11-3-2-6-8-5(4-12-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACBFPDZDYZRSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC(=CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B2837212.png)

![2-(2-(4-(3-(4-cyclohexylphenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2837215.png)

![3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2837222.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide](/img/structure/B2837223.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2837227.png)